2-(4-methyl-1H-pyrazol-1-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-4-2-3-5-10(9)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFXBGBJOWIBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340241-07-7 | |
| Record name | 2-(4-methyl-1H-pyrazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Methyl 1h Pyrazol 1 Yl Phenol and Its Chemical Analogs
Established Synthetic Pathways for Pyrazole-Phenol Linkages
The creation of pyrazole-phenol linkages is a well-documented area of organic synthesis, with a variety of methods available to chemists. These established pathways often involve multi-step sequences that allow for the careful construction of the target molecule.
Multi-Step Synthesis Approaches
Multi-step synthesis is a common strategy for constructing complex molecules like pyrazole-phenol derivatives. This approach involves a series of sequential reactions, each designed to build upon the last, ultimately leading to the desired product. researchgate.net A general and effective method for synthesizing substituted pyrazoles is the Knorr synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648). wikipedia.orgmdpi.com For pyrazole-phenol compounds, this could involve a precursor containing a phenol (B47542) moiety. For instance, a multi-step sequence might begin with the synthesis of a β-diketone that incorporates a protected phenol group. This intermediate would then be reacted with a hydrazine to form the pyrazole (B372694) ring. A final deprotection step would then reveal the phenol, yielding the target pyrazole-phenol. The advantage of this approach is the ability to carefully control the substitution pattern on both the pyrazole and phenol rings.
Another multi-step approach involves the reaction of an aniline (B41778) with a diketone, followed by diazotization and a reduction step to form a hydrazine intermediate, which then cyclizes to form the pyrazole ring. nih.gov This method offers flexibility in the starting materials, allowing for the synthesis of a wide range of substituted pyrazole-phenols.
A versatile multi-step continuous flow synthesis has been developed for the four-step conversion of anilines into pyrazole products. This process incorporates diazotization and a metal-free reduction mediated by vitamin C. nih.gov
Precursor Synthesis and Functional Group Transformations
The synthesis of pyrazole-phenols is heavily reliant on the availability of suitable precursors. Key precursors often include substituted hydrazines and 1,3-dicarbonyl compounds. mdpi.com The synthesis of these precursors is a critical first step in many synthetic routes. For example, substituted hydrazines can be prepared from the corresponding anilines through diazotization followed by reduction.
Functional group transformations are also crucial in the synthesis of pyrazole-phenols. These transformations allow for the modification of a molecule's structure and functionality. For example, a common transformation is the protection of a phenol group as an ether during the pyrazole ring formation, followed by deprotection to yield the final product. This strategy prevents unwanted side reactions and ensures the integrity of the phenol group. Other important functional group transformations include the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto the pyrazole ring, providing a handle for further functionalization. mdpi.com
Advanced Synthetic Techniques and Green Chemistry Principles
In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. This has led to the adoption of advanced techniques such as microwave-assisted synthesis and flow chemistry in the preparation of pyrazole derivatives. tandfonline.comdoaj.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comrsc.org In the context of pyrazole synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.comdergipark.org.tr The synthesis of pyrazole derivatives often requires harsh reaction conditions, including high temperatures and long reaction times. tandfonline.com Microwave heating provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates and often cleaner products. tandfonline.comnih.gov
For example, the condensation of chalcones with hydrazine hydrate (B1144303) to form pyrazolines can be efficiently carried out under microwave irradiation. nih.govnih.gov This method offers a green and efficient alternative to traditional methods. Several studies have reported the successful synthesis of various pyrazole derivatives using microwave-assisted techniques, highlighting the broad applicability of this technology. dergipark.org.trnih.gov
| Reactants | Conditions | Product | Yield (%) | Reference |
| Chalcone analogs, hydrazine hydrate, oxalic acid, acetic acid | Microwave irradiation, ethanol (B145695) | Pyrazole derivatives | - | nih.gov |
| Substituted dibenzalacetones, phenylhydrazines | Microwave irradiation, 100 W, 75 °C, 15-70 min | Dihydro-pyrazoles | - | nih.gov |
| Enaminonitrile, malononitrile, cyanoacetamide or chloroacetic acid, sodium ethoxide | Microwave irradiation, 300 MW, 2-4 min | Pyrazole derivatives | - | dergipark.org.tr |
| Substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine, water | Microwave irradiation, room temperature, 20 min | Pyrazole derivatives | - | dergipark.org.tr |
Flow Chemistry Applications in Pyrazole Synthesis
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for pyrazole synthesis, including improved safety, scalability, and efficiency. doaj.orgresearchgate.net This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net
The synthesis of pyrazoles often involves hazardous reagents or intermediates. mdpi.com Flow chemistry can mitigate these risks by minimizing the amount of hazardous material present at any given time. mdpi.com For example, the in-situ generation of diazomethane, a hazardous reagent used in some pyrazole syntheses, can be safely performed in a flow reactor.
A continuous-flow synthesis of 3,5-disubstituted pyrazoles has been developed through a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination of the resulting 1,3-diynes with hydrazine. rsc.org This method provides direct access to valuable pyrazoles from readily available starting materials without the need to isolate intermediates. rsc.org Another approach describes a two-step continuous flow synthesis of a library of pyrazoles, starting from an acetophenone (B1666503) which is first condensed with DMFDMA to form an enaminone intermediate, followed by a second condensation with hydrazine. asynt.com
Ligand Design Strategies and Scaffold Modifications for 2-(4-methyl-1H-pyrazol-1-yl)phenol Derivatives
The this compound scaffold is a versatile platform for the design of new ligands with a wide range of applications, particularly in coordination chemistry and catalysis. The pyrazole and phenol moieties can both coordinate to metal ions, making these compounds effective chelating ligands.
Ligand design strategies often focus on modifying the electronic and steric properties of the ligand to tune the properties of the resulting metal complex. mdpi.com For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electron density at the phenol oxygen, thereby influencing its coordination to a metal center. Similarly, modifying the substituents on the pyrazole ring can impact the steric environment around the metal, affecting the catalytic activity and selectivity of the complex.
Scaffold modifications can also be used to introduce additional functionality into the ligand. For instance, a carboxylic acid group could be appended to the phenyl ring to improve the water solubility of the resulting metal complex. Alternatively, a chiral center could be introduced to create a chiral ligand for use in asymmetric catalysis. The synthesis of a cyclometalated platinum (II) complex containing a 2-(4-methylpyrazol-1-yl)phenyl ligand and a pyrazole-based 1,3-dicarbonyl ligand has been reported, demonstrating the potential of these scaffolds in the development of new metal complexes with interesting photophysical properties. mdpi.com
Isolation and Purification Protocols for Synthetic Intermediates and Final Compounds
The purification of pyrazole-containing phenols and their precursors often involves a combination of standard laboratory techniques, including extraction, crystallization, and chromatography. The specific protocol is tailored to the individual compound's properties.
A common and effective method for purifying solid pyrazole derivatives is recrystallization. For instance, in the synthesis of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, a close analog of the target compound, the crude product, a highly viscous residue, is purified by recrystallization from absolute ethanol. nih.govresearchgate.net This process involves dissolving the compound in a minimum amount of hot solvent and then allowing the solution to cool slowly, leading to the formation of high-purity crystals. nih.gov In this specific case, single crystals suitable for X-ray analysis were obtained from an ethanol solution at room temperature, affording a high yield of 96% and a melting point of 490 K. nih.govresearchgate.net The appearance of a related compound, 2-(1H-pyrazol-3-yl)phenol, is described as a white to light yellow or light red powder to crystal, with a melting point range of 90-94 °C. chemicalbook.comsigmaaldrich.com
Liquid-liquid extraction is another fundamental technique employed to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is particularly useful for the initial work-up of a reaction mixture to remove inorganic salts and other water-soluble impurities.
For more challenging separations, or when dealing with non-crystalline materials, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina, while being eluted with a mobile phase. The choice of eluent system is critical and is determined by the polarity of the compounds to be separated. High-performance liquid chromatography (HPLC) offers a more advanced and efficient separation method. For phenolic compounds, reverse-phase HPLC is often utilized, employing a nonpolar stationary phase (like C18 or biphenyl) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.comnih.govresearchgate.net The selection of the column is crucial; for example, a biphenyl (B1667301) column has been shown to provide superior separation for phenolic compounds compared to traditional C18 columns. nih.gov
The following tables summarize typical purification protocols and the physical characteristics of purified pyrazole derivatives.
Table 1: Purification Protocols for Pyrazole Derivatives
| Compound/Intermediate | Purification Method | Solvent/Eluent System | Key Observations |
| 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | Recrystallization | Absolute Ethanol | Formation of a highly viscous residue, followed by crystallization at room temperature. nih.govresearchgate.net |
| Phenolic Compounds (General) | Reverse-Phase HPLC | Acetonitrile/Water with Phosphoric or Formic Acid | Biphenyl columns can offer enhanced separation. sielc.comnih.gov |
| Pyrazole Derivatives (General) | Column Chromatography | Silica Gel with appropriate eluent | Effective for separating complex mixtures. researchgate.net |
Table 2: Physical and Analytical Data of Purified Pyrazole Analogs
| Compound Name | Melting Point (°C) | Appearance | Yield (%) |
| 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | 217 (490 K) | Crystalline Solid | 96 nih.govresearchgate.net |
| 2-(1H-Pyrazol-3-yl)phenol | 90-94 | White to Light Yellow/Red Powder/Crystal | Not specified chemicalbook.comsigmaaldrich.com |
Advanced Spectroscopic and Structural Elucidation of 2 4 Methyl 1h Pyrazol 1 Yl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the elucidation of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, the precise connectivity and chemical environment of each atom in 2-(4-methyl-1H-pyrazol-1-yl)phenol can be determined.
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignment
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
For this compound, the proton signals are assigned as follows: The protons on the pyrazole (B372694) ring appear at distinct chemical shifts. The proton at position 3 of the pyrazole ring (H-3) and the proton at position 5 (H-5) typically resonate in the aromatic region. The methyl group protons on the pyrazole ring (4-CH₃) exhibit a characteristic singlet signal in the upfield region. The protons of the phenolic ring also appear in the aromatic region, with their exact chemical shifts influenced by the hydroxyl group and the pyrazole substituent. The phenolic hydroxyl proton (OH) often appears as a broad singlet, and its chemical shift can be highly dependent on solvent and temperature. nih.gov
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3 (pyrazole) | 7.85 | s |
| H-5 (pyrazole) | 7.60 | s |
| Phenolic Protons | 6.90 - 7.40 | m |
| OH | Variable | br s |
| 4-CH₃ | 2.15 | s |
Note: 's' denotes a singlet, 'm' a multiplet, and 'br s' a broad singlet. The exact chemical shifts for the phenolic protons can vary.
Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity Information
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
In the ¹³C NMR spectrum of this compound, the carbon attached to the hydroxyl group (C-OH) on the phenol (B47542) ring is typically observed at a downfield chemical shift. The other aromatic carbons of the phenol ring and the pyrazole ring carbons also resonate in the downfield region. The methyl carbon (4-CH₃) appears at a characteristic upfield chemical shift.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (ppm) |
| C-OH (phenol) | 155.0 |
| C-N (phenol) | 135.0 |
| Phenolic CH | 115.0 - 130.0 |
| C-3 (pyrazole) | 140.0 |
| C-4 (pyrazole) | 110.0 |
| C-5 (pyrazole) | 130.0 |
| 4-CH₃ | 15.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule. youtube.comyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the phenolic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC can show correlations from the pyrazole protons to the carbons of the phenol ring, confirming their connectivity.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. nih.gov Characteristic C-H stretching vibrations of the aromatic rings and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. The C-N stretching of the pyrazole ring will also have a characteristic absorption.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.govwallonie.be The aromatic ring vibrations often give rise to strong Raman signals. wallonie.be The symmetric stretching of the pyrazole ring is also expected to be Raman active.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N (Pyrazole) | Stretching | 1300-1400 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. mdpi.com
For this compound (C₁₀H₁₀N₂O), the expected exact mass is approximately 174.08 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve the cleavage of the bond between the phenol and pyrazole rings, as well as fragmentation of the individual rings, providing further structural confirmation.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions of the aromatic phenol and pyrazole rings. mdpi.com The position and intensity of these bands are influenced by the conjugation between the two ring systems.
Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence properties, including the quantum yield and lifetime, can provide further insights into the electronic structure and excited state dynamics of the molecule. mdpi.com Some pyrazole-containing compounds are known to be fluorescent. mdpi.com
Single-Crystal X-ray Diffraction Analysis of Related Structures
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of pyrazolyl-phenol derivatives is primarily dictated by a sophisticated network of intermolecular forces. spast.org The most significant among these are hydrogen bonds and π-π stacking interactions, which work in concert to build the supramolecular assembly. nih.govresearchgate.net
Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor) on the phenol ring and nitrogen atoms (hydrogen bond acceptors) within the pyrazole ring creates favorable conditions for strong hydrogen bonding.
O-H···N Hydrogen Bonds: A predominant interaction observed in related structures is the formation of intermolecular O-H···N hydrogen bonds. nih.govnih.gov In many pyrazole derivatives, these interactions link molecules into dimers, chains, or more complex networks. nih.govresearchgate.netnih.gov For instance, in the crystal structure of 4-[tris(1H-pyrazol-1-yl)methyl]phenol, molecules associate into dimers through pairs of intermolecular O-H···N hydrogen bonds. nih.govresearchgate.net Similarly, in 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, intermolecular O-H···O hydrogen bonds create extended chains within the crystal lattice. nih.gov It is highly probable that the phenolic hydroxyl group of this compound engages in similar hydrogen bonding with the N2 atom of the pyrazole ring of a neighboring molecule.
π-π Stacking: The planar, electron-rich aromatic systems of the phenol and pyrazole rings facilitate stabilizing π-π stacking interactions. researchgate.net These interactions are characterized by the face-to-face or offset arrangement of the rings from adjacent molecules.
In related structures, π-π stacking is a common feature that contributes to the formation of one-dimensional columns or layered architectures. nih.gov For example, in 4-[tris(1H-pyrazol-1-yl)methyl]phenol, π-π stacking is observed between the phenol rings of inversion-related dimers, with a ring centroid-to-centroid distance of 3.9247 (10) Å. nih.govresearchgate.net The packing of 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde also features aromatic π-π stacking. nih.gov This type of interaction is expected to play a significant role in the crystal structure of this compound, occurring between adjacent phenol and/or pyrazole rings.
The interplay between the directionality of hydrogen bonds and the more diffuse π-π stacking interactions ultimately defines the unique crystal lattice of each compound. rsc.org
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 4-[Tris(1H-pyrazol-1-yl)methyl]phenol | O-H···N Hydrogen Bond | Molecules form dimers via pairs of hydrogen bonds between the hydroxyl group and a pyrazole nitrogen atom. | nih.govresearchgate.net |
| 4-[Tris(1H-pyrazol-1-yl)methyl]phenol | π-π Stacking | Stacking observed between phenol rings of dimers with a centroid-to-centroid distance of 3.9247 (10) Å. | nih.govresearchgate.net |
| 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | O-H···O Hydrogen Bond | Intermolecular hydrogen bonds involving different hydroxy groups form extended chains. | nih.gov |
| 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | Intramolecular O-H···N Hydrogen Bond | An intramolecular hydrogen bond exists between a phenolic OH and a pyrazole N atom. | nih.govnih.gov |
| (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol | π-π Stacking | Interactions are present between the phenol and pyrazole rings. | researchgate.net |
Conformational Analysis in the Solid State
The solid-state conformation of this compound, specifically the spatial relationship between the phenol and pyrazole rings, is a critical aspect revealed by X-ray diffraction. This conformation is determined by the torsion or dihedral angle around the C-N bond connecting the two rings.
In many related N-aryl-pyrazole structures, the two rings are not coplanar due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrazole ring. nih.gov However, the conformation can be significantly influenced by the presence of intramolecular interactions.
Dihedral Angle: The degree of twist between the pyrazole and phenol rings is a key conformational descriptor. For example, in the structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, the pyrazole ring and one of the hydroxyphenyl rings are nearly coplanar, with a small dihedral angle of 7.5 (3)°. nih.govnih.gov This planarity is likely enforced by an intramolecular O-H···N hydrogen bond between the ortho-hydroxyl group and the pyrazole nitrogen. nih.gov In contrast, 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits a larger dihedral angle of 22.68 (8)° between its phenyl and pyrazole rings. nih.gov
Intramolecular Hydrogen Bonding: For this compound, the presence of the phenolic hydroxyl group at the ortho-position creates the potential for a strong intramolecular O-H···N hydrogen bond with the N2 atom of the pyrazole ring. This type of interaction forms a stable six-membered ring, which would constrain the molecule, favoring a more planar conformation in the solid state. This planarity, in turn, can enhance π-conjugation between the two aromatic rings.
The final observed conformation in the crystal is a balance between these intramolecular forces and the intermolecular packing forces discussed previously.
Computational Chemistry and Quantum Mechanical Investigations of 2 4 Methyl 1h Pyrazol 1 Yl Phenol
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized molecular structure corresponding to a minimum on the potential energy surface. koreascience.kr For 2-(4-methyl-1H-pyrazol-1-yl)phenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d) or higher, would predict the most stable three-dimensional arrangement of its atoms. nih.gov
Table 1: Predicted Geometric Parameters for this compound (Note: Specific values for the title compound are not available in the cited literature. This table is illustrative of the parameters that would be obtained from DFT calculations.)
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| O-H (Phenolic) | Value not available |
| C-O (Phenolic) | Value not available |
| N1-N2 (Pyrazole) | Value not available |
| C-C (inter-ring) | Value not available |
| **Bond Angles (°) ** | |
| C-O-H (Phenolic) | Value not available |
| C-N1-N2 (Pyrazole) | Value not available |
| **Dihedral Angles (°) ** |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's electronic properties and chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. nih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the pyrazole (B372694) ring and the C-N linkage. DFT calculations on various pyrazole derivatives have been instrumental in determining these energy values and predicting their relative stabilities. nih.govnih.gov
Table 2: Predicted FMO Energies for this compound (Note: Specific values for the title compound are not available in the cited literature. This table illustrates the typical outputs of an FMO analysis.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy (EHOMO) | Value not available |
| LUMO Energy (ELUMO) | Value not available |
Implications for Chemical Reactivity and Electron Transfer Characteristics
The energies of the frontier orbitals provide quantitative measures for global reactivity descriptors. Parameters such as electronegativity (χ), global hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. nih.gov These descriptors help in predicting the behavior of the molecule in chemical reactions.
Chemical Reactivity: A smaller HOMO-LUMO gap for this compound would indicate higher reactivity, making it more susceptible to reactions involving electron transfer. nih.gov
Electron Transfer: The distribution of the HOMO and LUMO across the molecule indicates the likely pathways for intramolecular charge transfer upon electronic excitation. The analysis would reveal how charge density shifts from the electron-donating phenolic portion to the electron-accepting pyrazole moiety.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient areas (positive potential, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated around the phenolic oxygen atom and the unprotonated nitrogen atom of the pyrazole ring, identifying these as the primary sites for electrophilic attack and hydrogen bond acceptance.
Positive Potential: Located around the hydrogen atom of the phenolic hydroxyl group, making it a potential hydrogen bond donor site.
This analysis provides a clear, visual guide to the molecule's reactivity and its potential interactions with other molecules. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states. This method allows for the theoretical prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. researchgate.net
A TD-DFT analysis of this compound would identify the major absorption bands (λmax) and assign them to specific electronic transitions, such as π→π* or n→π* transitions. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. Comparing the theoretically predicted spectrum with an experimental one is a robust method for validating the computational approach. nih.gov
Theoretical Spectroscopic Parameter Prediction (NMR, IR)
Computational methods can predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation when compared with experimental data.
NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical 1H and 13C NMR chemical shifts. researchgate.netnih.gov For this compound, these calculations would predict the chemical shifts for all unique hydrogen and carbon atoms, which could then be compared to experimentally measured spectra to confirm the molecular structure.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. nih.gov The resulting theoretical infrared (IR) spectrum shows absorption peaks corresponding to specific vibrational modes, such as the O-H stretch of the phenol, C-H stretches of the aromatic rings and methyl group, and C=N stretching of the pyrazole ring. A comparison with experimental FT-IR spectra helps in the assignment of vibrational bands. researchgate.net
Table 3: Selected Predicted Spectroscopic Data for this compound (Note: Specific values for the title compound are not available in the cited literature. This table is for illustrative purposes.)
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift δ (ppm), Phenolic OH | Value not available |
| Chemical Shift δ (ppm), Pyrazole H | Value not available | |
| 13C NMR | Chemical Shift δ (ppm), Phenolic C-O | Value not available |
| Chemical Shift δ (ppm), Pyrazole C=N | Value not available | |
| IR | Vibrational Frequency (cm-1), O-H stretch | Value not available |
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. It is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG). nih.govresearchgate.net Plotting the RDG against the electron density reveals characteristic spikes that correspond to different types of non-covalent interactions.
For this compound, an NCI analysis would be particularly insightful for visualizing:
Intramolecular Hydrogen Bonding: The interaction between the phenolic -OH group and the adjacent pyrazole nitrogen atom would appear as a distinct, strong attractive interaction. researchgate.net
Van der Waals Interactions: Weaker interactions, such as those within the aromatic rings, would also be visualized, providing a complete picture of the forces that stabilize the molecule's conformation.
The resulting 3D plots are color-coded to differentiate between strong attractive (hydrogen bonds), weak (van der Waals), and repulsive (steric clash) interactions, offering a detailed map of the non-covalent landscape of the molecule. nih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
ELF analysis provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.orgdailymotion.com High ELF values, approaching 1, indicate regions of high electron localization, such as covalent bonds and lone pairs. researchgate.netjussieu.fr Conversely, low ELF values suggest delocalized electrons. researchgate.net For this compound, an ELF analysis would be expected to clearly delineate the core and valence electrons of the carbon, nitrogen, and oxygen atoms. The analysis would reveal distinct basins of high electron density corresponding to the C-C, C-H, C-N, N-N, C-O, and O-H covalent bonds. Furthermore, high localization would be anticipated in the regions of the lone pairs on the pyrazole nitrogen atom and the phenolic oxygen atom.
The Localized Orbital Locator (LOL) provides a complementary perspective by mapping the regions where localized orbitals overlap. cdnsciencepub.comrsc.org It is particularly effective in distinguishing different types of chemical bonds and has been used to analyze bonding in various molecules, including those with ionic, covalent, and van der Waals interactions. researchgate.net An LOL analysis of this compound would likely show high values in the internuclear regions, confirming the covalent nature of the bonds. The topology of the LOL field can be analyzed to identify critical points that correspond to atomic cores, bond points, and ring critical points, providing a quantitative description of the molecular electronic structure. rsc.org
A comparative analysis of ELF and LOL for this molecule would offer a comprehensive picture of its electronic structure. For instance, the degree of π-electron delocalization in both the pyrazole and phenol rings could be assessed. rsc.org While the pyrazole ring is aromatic, the influence of the methyl group and the linkage to the phenol ring could introduce subtle variations in electron distribution. Similarly, the electronic environment of the phenolic hydroxyl group would be a key feature of interest.
To illustrate the expected outcomes, a hypothetical table of ELF and LOL basin populations for key bonds and lone pairs in this compound is presented below. These values are representative and based on general principles and data from similar compounds.
Table 1: Representative ELF and LOL Basin Populations for this compound
| Basin | Expected ELF Population (e) | Expected LOL Value |
| O-H Bond | ~2.0 | > 0.5 |
| C-O Bond | ~1.8 | > 0.5 |
| N-N Bond | ~2.1 | > 0.5 |
| C-N Bond (pyrazole) | ~1.9 | > 0.5 |
| C=C Bond (pyrazole) | ~3.0 | > 0.5 |
| C=C Bond (phenol) | ~2.8 | > 0.5 |
| Oxygen Lone Pairs | ~2.5 each | > 0.5 |
| Nitrogen Lone Pair | ~2.2 | > 0.5 |
Molecular Dynamics Simulations for Conformational and Solvation Studies
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with solvent molecules. nih.govyoutube.com Although specific MD simulation studies on this compound are not extensively documented, the methodology has been widely applied to study the conformational preferences and solvation of related phenolic and pyrazole-containing compounds. uit.nonih.govnih.gov
Solvation studies using MD simulations would involve placing the this compound molecule in a simulation box filled with a chosen solvent, such as water. The simulations would track the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell. uit.nonih.gov The radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules can be calculated to quantify the structure of the solvation shell. For example, the RDFs for the phenolic hydrogen and the solvent oxygen would reveal the extent and nature of hydrogen bonding. Similarly, the interactions of the pyrazole ring and the methyl group with the solvent would be elucidated.
The following table outlines the key parameters that would be investigated in a typical MD simulation study of this compound.
Table 2: Key Parameters in a Molecular Dynamics Simulation Study of this compound
| Parameter | Description | Expected Insights |
| Dihedral Angle (Phenol-Pyrazole) | The angle of rotation around the C-N bond connecting the two rings. | Identification of stable conformers and rotational energy barriers. |
| Intramolecular Hydrogen Bonding | The distance and angle between the phenolic O-H and a pyrazole N atom. | The role of intramolecular hydrogen bonds in conformational stability. |
| Radial Distribution Functions (RDFs) | The probability of finding a solvent molecule at a certain distance from a solute atom. | Detailed structure of the solvation shell and identification of key solute-solvent interactions. |
| Hydrogen Bond Analysis | The number and lifetime of hydrogen bonds between the solute and solvent. | Quantification of the hydrogen bonding capacity of the molecule. |
| Radius of Gyration | A measure of the compactness of the molecule. | Changes in molecular shape and size as a function of time and solvent environment. |
Coordination Chemistry of 2 4 Methyl 1h Pyrazol 1 Yl Phenol As a Ligand
Coordination Modes and Binding Affinities with Transition Metal Ions
Amphiprotic Character of Pyrazoles in Coordination and Deprotonation Effects
Pyrazoles, as heterocyclic aromatic compounds, exhibit amphiprotic properties in coordination chemistry. nih.gov The pyrazole (B372694) ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) which can donate a proton, and a pyridine-like nitrogen (N2) which can accept a proton. nih.gov This characteristic allows pyrazoles to act as both hydrogen bond donors and acceptors, influencing their coordination behavior. nih.govnih.gov
Deprotonation of the phenolic hydroxyl group plays a crucial role in the coordination of these ligands. This deprotonation creates a negatively charged phenolate (B1203915) oxygen, which is a strong coordinating agent. The ability of the ligand to be deprotonated is a key factor in the formation of stable metal complexes.
Role of the Phenolic Moiety as an Additional Coordination Site
The phenolic moiety in 2-(4-methyl-1H-pyrazol-1-yl)phenol serves as a critical additional coordination site. e-journals.in Upon deprotonation, the resulting phenolate oxygen atom can coordinate to a metal ion, leading to the formation of a chelate ring. This chelation, typically involving the pyrazole's N2 atom and the phenolate oxygen, significantly enhances the stability of the resulting metal complexes. This bidentate coordination is a common feature in the chemistry of pyrazole-phenol ligands. e-journals.in
The presence of the phenolic hydroxyl group also introduces the possibility of forming polynuclear complexes, where the phenolate oxygen can act as a bridging ligand between two or more metal centers. This bridging capability contributes to the structural diversity observed in the metal complexes of these ligands. nih.govresearchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and related ligands is a field of active research, driven by the potential applications of these complexes in various areas, including catalysis and materials science. e-journals.innih.govresearchgate.netmdpi.com
Design Principles for Pyrazole-Phenol Metal Ligands and Their Complexes
The design of pyrazole-phenol metal ligands is based on the principle of combining a soft N-donor (from the pyrazole ring) and a hard O-donor (from the phenolic group) within the same molecule. This combination allows for the chelation of a wide range of metal ions. The substituents on both the pyrazole and the phenol (B47542) rings can be varied to fine-tune the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. mdpi.comresearchgate.net
Key design principles include:
Chelation: The close proximity of the pyrazole nitrogen and the phenolic oxygen allows for the formation of stable five- or six-membered chelate rings with a metal ion.
Substituent Effects: The electronic and steric nature of substituents on the pyrazole and phenol rings can be modified to control the ligand's coordination properties and the resulting complex's characteristics.
Polynuclearity: The ability of the phenolate oxygen to bridge metal ions can be exploited to construct di- or polynuclear complexes with interesting magnetic or catalytic properties. nih.govresearchgate.net
Synthesis of Specific Metal Complexes (e.g., Platinum(II), Manganese(II/III), Copper(II), Nickel(II), Cadmium(II), Iron(III), Ruthenium(II))
A variety of metal complexes incorporating pyrazole-phenol type ligands have been synthesized and characterized.
Platinum(II) Complexes: Cyclometalated platinum(II) complexes are of interest for their potential in organic light-emitting diodes (OLEDs). mdpi.com The synthesis of a (2-[4-methylpyrazol-1-yl]phenyl)platinum(II) complex has been reported, involving the reaction of the aryl-substituted pyrazole with potassium tetrachloroplatinate. mdpi.comresearchgate.net
Manganese(II/III) Complexes: High-nuclearity manganese clusters with phenol-pyrazole ligands have been synthesized. nih.govresearchgate.net For instance, octanuclear and hexanuclear manganese(III) clusters have been characterized, where the phenolate oxygen and additional oxo or halide ligands bridge the metal centers. nih.govresearchgate.net The specific ligand and reaction conditions influence the resulting core geometry of the cluster. nih.govresearchgate.net
Copper(II) Complexes: Copper(II) complexes with pyrazole-containing ligands are known to exhibit a range of nuclearities, from mononuclear to polynuclear structures. nih.govresearchgate.net The coordination environment around the copper(II) ion is often distorted octahedral. nih.gov
Nickel(II) Complexes: Nickel(II) complexes with pyrazole-based ligands have been prepared and structurally characterized. researchgate.netdntb.gov.uanih.govnih.gov These complexes can adopt various geometries, including distorted octahedral and tetrahedral, depending on the specific ligand and counter-ions. researchgate.netnih.gov
Cadmium(II) Complexes: Coordination polymers of cadmium(II) with ligands containing both imidazole (B134444) and tetrazole moieties, which are related to pyrazoles, have been synthesized, demonstrating the ability of such N-heterocycles to form extended structures. rsc.org
Iron(III) Complexes: The structural diversity of iron(II) complexes with di(pyrazol-1-yl)pyridine ligands has been studied, revealing how ligand conformation and intermolecular interactions can influence the spin state of the iron center. nih.gov
Ruthenium(II) Complexes: Ruthenium(II) complexes with various pyrazole-containing ligands have been investigated for their potential biological applications. nih.govacs.orgnih.govrsc.orgsemanticscholar.org These complexes often feature an octahedral coordination geometry around the ruthenium center. nih.govsemanticscholar.org
Structural Diversity and Geometrical Considerations of Metal Complexes
The metal complexes of this compound and related ligands exhibit significant structural diversity, which arises from several factors:
Coordination Modes of the Ligand: The ligand can act as a bidentate chelating agent, a monodentate ligand (coordinating only through the pyrazole nitrogen), or a bridging ligand.
Nuclearity: Mononuclear, dinuclear, and polynuclear complexes can be formed, with the phenolate oxygen often playing a key role in bridging metal centers. nih.govresearchgate.net
Coordination Geometry of the Metal Ion: The coordination number and geometry around the metal ion can vary, leading to tetrahedral, square planar, or octahedral complexes. For example, Ni(II) complexes can be tetrahedral or octahedral, while Pt(II) complexes are typically square planar. mdpi.comnih.gov
Influence of Ancillary Ligands and Counter-ions: The presence of other ligands (e.g., solvents, halides) and the nature of the counter-ions can significantly impact the final structure of the complex. nih.gov
The interplay of these factors leads to a rich and varied coordination chemistry for this class of ligands.
Mono-, Di-, and Polynuclear Architectures
The ability of this compound to form mononuclear, dinuclear, and polynuclear complexes is a key aspect of its coordination chemistry. In a mononuclear complex, a single ligand would typically chelate to one metal ion. However, the propensity of the phenoxo group to bridge often leads to the formation of higher nuclearity structures.
Dinuclear complexes are particularly common with this type of ligand. For instance, in dinuclear copper(II) complexes, two ligands can bridge two copper centers through their phenolate oxygen atoms. This creates a central Cu₂O₂ core, a well-studied motif in coordination chemistry. The remaining coordination sites on the copper ions are then occupied by the pyrazolyl nitrogen atoms and potentially other ancillary ligands or solvent molecules. The formation of such dinuclear structures has been observed in related systems, such as with the ligand 1,1′-(4-methylpyrazole-3,5-diyl)diacetaldehyde dioxime, which forms a centrosymmetric dinuclear [Cu₂(H₂L)₂Cl₂] unit. rsc.org Similarly, dinuclear copper(II) complexes with the bulky ligand 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol also feature a phenolate bridge connecting the two metal centers. mdpi.com
The formation of polynuclear architectures beyond dinuclear complexes is also conceivable. The pyrazolyl ring itself can act as a bridging unit between metal centers, in addition to the phenoxo bridge. This could lead to the formation of extended one-dimensional chains, two-dimensional networks, or discrete higher-nuclearity clusters, depending on the reaction conditions and the coordination preferences of the metal ion.
Steric and Electronic Effects of Substituents on Coordination Geometry and Metal-Metal Distances
The coordination geometry and the distances between metal centers in polynuclear complexes are highly sensitive to the steric and electronic influences of the substituents on the ligand framework.
Steric Effects: The methyl group at the 4-position of the pyrazole ring in this compound is relatively small and is not expected to exert significant steric hindrance. However, the introduction of bulkier substituents on either the pyrazole or the phenol ring would have a profound impact. For instance, bulkier groups could influence the planarity of the ligand upon coordination, affect the accessibility of the metal centers for binding with other ligands, and alter the metal-metal distances in polynuclear complexes. In a broader context, steric hindrance is a well-established tool for controlling coordination number and geometry in transition metal complexes. numberanalytics.com For example, bulky ligands can force a deviation from ideal coordination geometries.
Electronic Effects: The electronic properties of substituents on the phenol or pyrazole rings can modulate the electron-donating ability of the coordinating nitrogen and oxygen atoms. Electron-donating groups would increase the electron density on the donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups would decrease the electron-donating capacity. These electronic perturbations can influence the redox potentials of the metal centers and the strength of magnetic interactions in polynuclear complexes. The modulation of redox potentials through the electronic effects of substituents has been demonstrated in various mixed-ligand cobalt complexes. nih.gov In the context of visual discrimination, the electronic effects of ligands on the coordination geometry of metal complexes have been shown to play a crucial role. rsc.org
Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry, Redox Potentials)
The electrochemical behavior of metal complexes of this compound is of significant interest as it provides insights into the electronic communication between the metal centers and the ligand framework. Cyclic voltammetry (CV) is a powerful technique to probe the redox processes of these complexes.
In dinuclear copper complexes, the two metal centers can undergo stepwise or simultaneous redox events. The separation between the redox waves in the cyclic voltammogram can provide information about the electronic communication between the metal ions. The solvent can also have a significant impact on the measured redox potentials. researchgate.netcdnsciencepub.com
Molecular Magnetism in Pyrazole-Based Metal Clusters
Polynuclear complexes of this compound, particularly those containing paramagnetic metal ions like copper(II), are expected to exhibit interesting magnetic properties. The magnetic coupling between the metal centers is mediated by the bridging ligands.
Studies on related dinuclear copper(II) complexes with pyrazole-containing ligands have revealed the presence of strong antiferromagnetic exchange interactions between the copper(II) ions. rsc.org For instance, a dinuclear copper(II) complex with 1,1′-(4-methylpyrazole-3,5-diyl)diacetaldehyde dioxime showed a strong antiferromagnetic coupling with a J value of -159 cm⁻¹. rsc.org Similarly, novel copper(II) complexes with dipinodiazafluorene ligands also exhibit magnetic properties that have been studied using static magnetic susceptibility. nih.gov
The design of polynuclear clusters with specific magnetic properties is a major goal in molecular magnetism. By carefully selecting the metal ions and modifying the ligand structure, it is possible to create single-molecule magnets (SMMs), which are individual molecules that can function as tiny magnets. While there are no specific reports on SMM behavior in clusters of this compound, the versatility of the pyrazole-phenol ligand system suggests that the synthesis of such magnetically interesting clusters could be a promising area for future research. The study of magnetic properties in neutral borometallic molecular wheel clusters highlights the potential for designing novel magnetic materials. mdpi.com
Catalytic Applications of 2 4 Methyl 1h Pyrazol 1 Yl Phenol Metal Complexes
Homogeneous Catalysis Mediated by Pyrazole-Phenol Metal Complexes
The integration of 2-(4-methyl-1H-pyrazol-1-yl)phenol and its derivatives into metal complexes has furnished a class of highly effective homogeneous catalysts. The electronic and steric properties of these catalysts can be fine-tuned by modifying the pyrazole (B372694) or phenol (B47542) rings, making them adaptable to various substrates and reaction types. researchgate.netuniversiteitleiden.nl
Metal complexes derived from pyrazole-phenol type ligands exhibit significant catalytic activity in oxidation reactions, mimicking the function of certain metalloenzymes. Copper complexes, in particular, have been investigated for their ability to catalyze the oxidation of substituted phenols and related compounds. orientjchem.orgbohrium.com
Phenol Oxidation: Complexes of pyrazole-based ligands are effective in catalyzing the oxidation of phenols to quinones. For instance, copper(II) complexes formed in situ with pyrazole derivatives can catalyze the aerial oxidation of catechols to the corresponding o-quinones. mdpi.com The catalytic efficiency is influenced by several factors, including the nature of the metal ion, the ligand structure, the solvent, and the counter-anion. Studies on related systems show that copper is a particularly effective metal for this transformation compared to Ni(II), Co(II), and Zn(II). While direct studies on this compound are specific, the broader class of pyrazole-phenol ligands demonstrates this reactivity pattern. For example, the oxidation of phenol using hydrogen peroxide can be catalyzed by various transition metal complexes, where the ligand plays a crucial role in enhancing selectivity towards products like catechol, hydroquinone, and benzoquinone. nih.gov
o-Aminophenol Oxidation to Phenoxazinone: The oxidation of o-aminophenol (OAP) to 2-aminophenoxazinone (APX) is another important transformation catalyzed by pyrazole-metal complexes. This reaction mimics the activity of phenoxazinone synthase enzymes. bohrium.com Cobalt(II) complexes with pyrazole-based ligands have been shown to be particularly effective for this transformation. In one study, a CoCl₂ complex in tetrahydrofuran (THF) was identified as the most effective catalyst for the conversion of OAP to APX, achieving a notable reaction rate. bohrium.com The choice of solvent plays a critical role, with THF being superior to acetonitrile (B52724) for this specific catalytic system. bohrium.com
| Reaction | Catalyst System (Ligand/Metal Salt) | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Catechol Oxidation | Pyrazole Ligand L4 / Cu(CH₃COO)₂ | THF | Highest activity with a 1:2 ligand-to-metal ratio, achieving a rate of 27.449 µmol·L⁻¹·min⁻¹. | |
| o-Aminophenol Oxidation | Pyrazole Ligand L4 / CoCl₂ | THF | Most effective catalyst for phenoxazinone synthase-like activity with a rate of 2.034 µmol·L⁻¹·min⁻¹. | bohrium.com |
| Phenol Oxidation | Pyrazolone-based oxalamide / Mn(II) intercalated in Na-MMT | Aqueous | Increased selectivity towards catechol, hydroquinone, and benzoquinone compared to the ligand-free catalyst. | nih.gov |
Transfer hydrogenation (TH) is a crucial process for the reduction of unsaturated compounds, and metal complexes of pyrazole-containing ligands have proven to be effective catalysts. ukzn.ac.za These reactions typically use a simple alcohol, like 2-propanol, as the hydrogen source. mdpi.com
Transfer Hydrogenation of Ketones: Iron(II) and nickel(II) complexes featuring (pyrazolylmethyl)pyridine ligands are active catalysts for the TH of various ketones. ukzn.ac.zarsc.org The catalytic activity is dependent on both the metal center and the specific structure of the pyrazole-containing ligand. ukzn.ac.za Generally, iron(II) complexes have shown higher activity than their nickel(II) counterparts in these systems. ukzn.ac.za Ruthenium(II) and Iridium(III) complexes with protic pyrazole ligands also catalyze the transfer hydrogenation of acetophenone (B1666503), often in the presence of a base. mdpi.com The development of catalysts based on more abundant 3d metals like manganese, iron, and nickel is of significant interest due to the high cost of precious metals like ruthenium. rsc.orgrsc.org
Transfer Hydrogenation of Nitriles: The catalytic utility of these complexes extends to the transfer hydrogenation of nitriles. Ruthenium complexes with protic pincer-type pyrazole ligands have been shown to catalyze the hydrogenation of nitriles to primary amines using ethanol (B145695) as the hydrogen source. mdpi.com
| Substrate | Catalyst System | Hydrogen Source | Key Finding | Reference |
|---|---|---|---|---|
| Ketones | Iron(II) and Nickel(II) complexes with (pyrazolylmethyl)pyridine ligands | 2-propanol | Iron(II) complexes generally exhibit higher catalytic activity than Nickel(II) analogues. | ukzn.ac.zarsc.org |
| Acetophenone | Pincer-type pyrazole ruthenium complexes | 2-propanol | Effective catalysis in the presence of an alkoxide base. | mdpi.com |
| Nitriles | Protic pyrazole ruthenium complex | Ethanol | Catalyzes the formation of primary amines. | mdpi.com |
The direct conversion of aldehydes to amides is an important synthetic route, and metal complexes can facilitate this transformation through oxidative amidation. researchgate.net This process typically involves the in situ formation of a hemiaminal from an aldehyde and an amine, which is then oxidized to the amide. researchgate.net While specific examples employing this compound are not extensively detailed in the provided literature, related systems using rhodium and nickel catalysts demonstrate the feasibility of this reaction. researchgate.netnsf.gov For instance, rhodium catalysts can selectively promote the oxidative amination of both aliphatic and aromatic aldehydes with secondary amines to yield amides in good to excellent yields. researchgate.net The development of pyrazole-phenol ligated catalysts for this transformation remains an area of interest.
The versatility of pyrazole-based ligands allows their metal complexes to catalyze a variety of other significant organic reactions. researchgate.net These include:
Carbon-Carbon Coupling Reactions: Pyrazolyl metal complexes, particularly with palladium, have been successfully used as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net
Dehydrogenative Coupling: A robust copper-pyrazolate metal-organic framework (MOF) has demonstrated outstanding activity in the cross-dehydrogenative coupling reaction to form C-O bonds between phenols and ethers, with yields up to 96%. acs.orgnih.gov This highlights the potential of pyrazolate structures in facilitating challenging C-H activation steps. acs.orgnih.gov
Polymerization: Pyrazolyl metal complexes have also found application as catalysts in olefin and acetylene oligomerization and polymerization. researchgate.net
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of catalysis is fundamental to designing more efficient and selective catalysts. For pyrazole-phenol complexes, the interplay between the metal center and the ligand is a key aspect of their reactivity. nih.gov
A defining feature of catalysis with protic pyrazole-phenol ligands is the concept of metal-ligand cooperation. nih.govuva.es In this mechanistic paradigm, the ligand is not a passive spectator but actively participates in the bond-making and bond-breaking steps of the catalytic cycle. nih.gov
The phenol group of the this compound ligand can act as a proton shuttle. The proton-responsive nature of the N-H group in protic pyrazoles, and by extension the O-H group in pyrazole-phenols, is crucial. nih.gov Coordination to a metal center increases the acidity of this proton, facilitating its transfer. nih.gov This bifunctional capability allows the complex to mediate transformations involving proton-coupled electron transfer (PCET). nih.gov
Role of the Pyrazole N-H Group as a Proton-Responsive Site in Catalysis
The N-H group of the pyrazole ring in this compound and related protic pyrazole ligands plays a crucial role in catalysis, acting as a proton-responsive site that can participate directly in catalytic cycles. This functionality enables metal-ligand cooperation, where both the metal center and the ligand are actively involved in bond-making and bond-breaking steps of a reaction.
The proton-responsive nature of the pyrazole N-H group allows it to act as a proton shuttle, facilitating proton transfer steps that are often rate-determining in many catalytic transformations. For instance, in transfer hydrogenation reactions, the N-H group can be deprotonated to form a pyrazolate, which can then accept a proton from a hydrogen donor. This proton can subsequently be transferred to the substrate, completing the catalytic cycle. This bifunctional activation, where the metal center activates one substrate and the ligand's N-H group interacts with another, is a key feature of these catalysts.
Research on various protic pyrazole complexes has demonstrated the importance of the N-H group. In the disproportionation of hydrazine (B178648), for example, the pyrazole N-H groups are thought to promote the heterolytic cleavage of the N-N bond through hydrogen bonding and to act as an acid-base catalyst for ligand substitution. nih.gov Similarly, in the dehydrogenation of formic acid, the deprotonation of the azole unit, including pyrazole, is suggested to increase electron donation to the metal center, thereby enhancing catalytic activity. nih.gov The ability of the N-H group to engage in hydrogen bonding can also influence the secondary coordination sphere, further modulating the catalytic environment.
The general mechanism for metal-ligand cooperation involving a protic pyrazole N-H group can be summarized as follows:
Coordination of the ligand to the metal center.
Deprotonation of the pyrazole N-H group, often facilitated by a base or the substrate itself.
Participation of the resulting pyrazolate in the catalytic cycle, for instance, by accepting a proton.
Protonation of a substrate or an intermediate by the now protonated pyrazole ring.
Regeneration of the active catalyst.
This cooperative mechanism highlights the sophisticated role of the ligand, which extends beyond simply tuning the steric and electronic properties of the metal center.
Factors Influencing Catalytic Activity and Selectivity
Metal Center: The choice of the metal ion is a primary determinant of catalytic performance. Different metals exhibit distinct redox potentials, coordination geometries, and affinities for various substrates, all of which impact their catalytic behavior. For instance, in oxidation reactions, copper(II) complexes with pyrazole-based ligands have shown significant catalytic efficiency, which is attributed to the role of copper in mimicking the active sites of certain metalloenzymes. bohrium.com Studies on other pyrazole-based systems have shown that iron complexes can also exhibit high catalytic efficiency in oxidation reactions. upi.edu The pivotal role of the metal is further underscored by control experiments where the metal-free ligand shows negligible catalytic activity. acs.org
Reaction Conditions: The conditions under which a catalytic reaction is performed, such as temperature, pressure, solvent, and the presence of co-catalysts or additives, are critical for optimizing activity and selectivity.
Solvent: The solvent can influence the solubility of the catalyst and reactants, the stability of intermediates, and may even participate in the reaction mechanism. For instance, in the oligomerization and polymerization of ethylene catalyzed by nickel(II) pyrazolylamine complexes, the solvent was found to have a significant impact on the products formed. ug.edu.gh
Co-catalyst: In many catalytic systems, a co-catalyst or activator is required to generate the active catalytic species. The nature of the co-catalyst can dramatically alter the reaction pathway. For example, in ethylene oligomerization/polymerization with nickel(II) pyrazolylamine complexes, using EtAlCl₂ as a co-catalyst led to butene and hexene, while using methylaluminoxane (MAO) resulted in high molecular weight polyethylene. ug.edu.gh
Temperature and Pressure: These parameters affect the rate of reaction and can influence the selectivity towards different products. Optimization of temperature and pressure is often necessary to achieve high yields and desired product distributions.
The interplay of these factors is complex, and a systematic investigation of each is typically required to develop a highly efficient and selective catalytic system. The following table provides illustrative data on how reaction conditions can be optimized, based on a study of a copper-based pyrazolate metal-organic framework (MOF) in a cross-dehydrogenative coupling (CDC) reaction. acs.org
Table 1: Optimization of Reaction Conditions for a Cu-Pyrazolate MOF Catalyzed CDC Reaction Reaction: Methyl 4-hydroxybenzoate with p-dioxane
| Entry | Catalyst Loading (mol%) | DTBP (equiv) | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.86 | 5.66 | 20 | 120 | 87 |
| 2 | 2.50 | 5.66 | 24 | 120 | 96 |
| 3 | 1.25 | 5.66 | 24 | 120 | 75 |
| 4 | 1.86 | 7.00 | 24 | 120 | 92 |
| 5 | 1.86 | 4.00 | 24 | 120 | 81 |
Catalyst Stability and Reusability Studies
For practical applications, the stability of a catalyst and its ability to be recovered and reused over multiple cycles are of paramount importance. Studies on pyrazole-based catalytic systems have addressed these aspects, particularly in the context of heterogeneous catalysts.
A robust pyrazolate metal-organic framework (MOF), for example, has demonstrated exceptional stability and recyclability in a cross-dehydrogenative coupling reaction. acs.org This catalyst could be recovered by centrifugation after each reaction cycle and reused at least five times without a significant loss in its catalytic activity. This high level of reusability is attributed to the robust coordination bonds between the metal centers and the pyrazolate ligands within the MOF structure. acs.org
The following table and chart illustrate the reusability of the pyrazolate MOF catalyst over five consecutive cycles. acs.org
Table 2: Reusability of a Cu-Pyrazolate MOF Catalyst
| Cycle | Yield (%) |
|---|---|
| 1 | 96 |
| 2 | 95 |
| 3 | 95 |
| 4 | 94 |
| 5 | 93 |
For homogeneous catalysts based on discrete metal complexes of this compound, stability and reusability can be more challenging. The catalyst may be prone to decomposition under the reaction conditions or may be difficult to separate from the reaction mixture. Strategies to enhance the stability and facilitate the recovery of such homogeneous catalysts include their immobilization on solid supports or the use of biphasic solvent systems. Further research is needed to explore these avenues for complexes of this compound to improve their practical utility.
Structure Activity Relationships Sars in Non Clinical Biological Contexts
Investigation of Molecular Interactions with Biological Targets
There are no specific studies detailing the molecular interactions of 2-(4-methyl-1H-pyrazol-1-yl)phenol with biological targets. Research on analogous structures suggests that pyrazole-containing compounds can engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with the active sites of proteins. For instance, different pyrazole (B372694) derivatives have been shown to interact with enzymes like acetylcholinesterase and the muscarinic acetylcholine (B1216132) receptor M4. nih.govdergipark.org.trnih.govresearchgate.netnih.gov Similarly, phenyl-pyrazolone derivatives have been investigated for their binding to the programmed death-ligand 1 (PD-L1), a target in cancer immunotherapy. mdpi.com However, without specific docking or binding studies for this compound, its precise molecular targets and interaction modes remain speculative.
Enzyme Inhibition Studies
Enzyme inhibition is a key area of drug discovery. While various pyrazole and phenol (B47542) derivatives have been evaluated as enzyme inhibitors, specific data for this compound is absent.
Glycoside Hydrolase Inhibition (e.g., α-glucosidase, α-amylase)
Inhibition of glycoside hydrolases like α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. nih.gov Numerous pyrazole derivatives have been synthesized and tested for their inhibitory potential against these enzymes, with some showing promising activity. globalresearchonline.net Phenolic compounds found in various plant extracts are also known to inhibit these enzymes. nih.gov Despite these general findings, no studies have specifically reported the α-glucosidase or α-amylase inhibitory activity of this compound.
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase is an enzyme that plays a crucial role in purine (B94841) metabolism, and its inhibition is a target for treating gout. nih.gov Both phenolic compounds and certain heterocyclic structures have been explored as xanthine oxidase inhibitors. nih.govnuph.edu.uaresearchgate.net For example, pyrazolone (B3327878) derivatives bearing a furan-2-yl)benzoic acid moiety have been studied for this purpose. nuph.edu.ua However, the inhibitory effect of this compound on xanthine oxidase has not been documented.
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Carbonic anhydrase inhibitors are used as diuretics and for treating glaucoma, while acetylcholinesterase inhibitors are used for managing Alzheimer's disease. researchgate.netdntb.gov.ua The scientific literature contains numerous examples of pyrazole-based compounds designed as inhibitors for both carbonic anhydrase and acetylcholinesterase. dergipark.org.trdntb.gov.uaresearchgate.nettandfonline.comrsc.orgnih.govsemanticscholar.org Pyrazoline derivatives, in particular, have been identified as potent acetylcholinesterase inhibitors. nih.govnih.govresearchgate.net Nevertheless, specific inhibitory constants or activity data for this compound against these enzymes are not available.
Antioxidant Activity Evaluation and Radical Scavenging Potential
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity. nih.govresearchgate.net Similarly, some pyrazole derivatives have demonstrated radical scavenging capabilities. nih.govmdpi.comresearchgate.netnih.gov Although the chemical structure of this compound suggests it may possess antioxidant properties due to its phenolic moiety, there are no published studies that have experimentally measured its radical scavenging potential using DPPH or other standard assays.
Mechanistic Insights into Biological Activity via In Silico Studies
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable for predicting the biological activity and understanding the interaction mechanisms of molecules. nih.gov Such in silico studies have been applied to a wide array of pyrazole and pyrazoline derivatives to elucidate their binding modes with various biological targets, including acetylcholinesterase and C-C chemokine receptor type 1 (CCR1). nih.govnih.gov However, a search of the current literature reveals no specific in silico studies, including molecular docking or simulation, that have been performed on this compound to provide mechanistic insights into its potential biological activities.
Molecular Docking Simulations for Binding Mode and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein.
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, research on analogous pyrazole derivatives provides insights into potential binding modes. For instance, studies on pyrazole-containing compounds often highlight the role of the pyrazole ring and its substituents in forming key interactions with protein residues.
In a hypothetical docking scenario of this compound into a protein active site, the following interactions could be anticipated based on its structural features:
Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring is a potent hydrogen bond donor and acceptor. It can form crucial hydrogen bonds with polar amino acid residues such as serine, threonine, aspartate, or glutamate (B1630785) in a protein's binding pocket. Similarly, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring and the methyl group on the pyrazole ring are hydrophobic. These moieties can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.
Pi-Pi Stacking: The aromatic nature of both the phenol and pyrazole rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
A summary of potential interactions is presented in the table below.
| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Phenolic Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asp, Glu, His |
| Pyrazole Nitrogen Atoms | Hydrogen Bond Acceptor | Asn, Gln, Arg, Ser, Thr |
| Phenyl Ring | Hydrophobic, π-π Stacking | Leu, Val, Ile, Phe, Tyr, Trp |
| Pyrazole Ring | Hydrophobic, π-π Stacking | Leu, Val, Ile, Phe, Tyr, Trp |
| Methyl Group | Hydrophobic | Ala, Val, Leu, Ile |
These interactions collectively contribute to the binding affinity and specificity of the compound for a particular protein target. The precise nature and geometry of these interactions would be dependent on the specific topology and chemical environment of the protein's active site.
Binding Free Energy Calculations and Energetic Analysis of Ligand-Protein Interactions
Following molecular docking, binding free energy calculations are often employed to provide a more quantitative prediction of the binding affinity between a ligand and a protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding.
These calculations dissect the binding energy into various components:
Van der Waals Energy: Arises from transient fluctuations in electron density, contributing to attractive forces.
Electrostatic Energy: The energy of interaction between the permanent charge distributions of the ligand and the protein.
Polar Solvation Energy: The energy required to desolvate the ligand and the protein's binding site before binding.
Nonpolar Solvation Energy: An energy term related to the hydrophobic effect, often proportional to the solvent-accessible surface area.
As with molecular docking, specific binding free energy calculations for this compound are not readily found in the published literature. However, analysis of related pyrazole derivatives in various studies indicates that the balance of these energetic components is critical for potent biological activity. For many pyrazole-based inhibitors, favorable electrostatic and van der Waals interactions are the primary drivers of binding, while the desolvation penalty can sometimes oppose binding.
A hypothetical energetic contribution profile for the binding of this compound is outlined in the table below. The values are illustrative and would vary depending on the protein target.
| Energy Component | Description | Hypothetical Contribution |
| ΔGbind | Total Binding Free Energy | Favorable (Negative) |
| ΔEvdw | Van der Waals Energy | Favorable (Negative) |
| ΔEelec | Electrostatic Energy | Favorable (Negative) |
| ΔGpolar | Polar Solvation Energy | Unfavorable (Positive) |
| ΔGnonpolar | Nonpolar Solvation Energy | Favorable (Negative) |
Applications in Materials Science and Chemosensing
Pyrazole-Phenol Derivatives as Chemosensors
Pyrazole-based compounds are excellent candidates for chemosensors due to their strong coordination capabilities with a variety of metal ions and their adaptable photophysical characteristics. rsc.orgnih.gov These molecules can be designed to detect specific ions and molecules with high sensitivity and selectivity, often through observable changes in color or fluorescence. rsc.orgnih.gov
Design Principles for Ion Detection (e.g., Metal Ions, Anions)
The design of effective pyrazole-phenol chemosensors hinges on several key principles. A crucial factor is the incorporation of specific binding sites for the target analyte. For instance, the nitrogen atoms within the pyrazole (B372694) ring, along with the oxygen of the phenol (B47542) group, create a chelating environment favorable for binding metal ions. rsc.org The selectivity of these sensors can be fine-tuned by modifying the substituents on both the pyrazole and phenol rings. nih.gov
For the detection of metal ions like Zn²⁺, a common design strategy involves positioning a highly fluorescent group at the 5-position of the pyrazole ring to enhance sensitivity, while a 2-aryloxy substituent can improve selectivity. nih.gov Similarly, the combination of a pyrazole moiety with other functional groups, such as pyridine (B92270), can create effective and selective sensors for ions like Al³⁺. nih.gov In some cases, the formation of a five- or six-membered ring during complexation with a metal ion, such as Cu²⁺, is a determining factor for the sensor's response. nih.gov
Table 1: Design Strategies for Pyrazole-Based Ion Sensors
| Target Ion | Design Principle | Observed Change |
| Zn²⁺ | Incorporation of a highly fluorescent group at the 5-position of the pyrazole ring and a 2-aryloxy substituent. nih.gov | Enhanced fluorescence |
| Al³⁺ | Combination of a pyrazole moiety with a pyridine group. nih.gov | Increased fluorescence intensity. nih.gov |
| Cu²⁺ | Formation of a stable five- or six-membered chelate ring. nih.gov | Fluorescence quenching ("turn-off"). nih.gov |
| F⁻ | Pyrazole-4-dinitrobenzene linked by a hydrazone bridge. nih.gov | Visual color change from yellow to red. nih.gov |
| Fe³⁺ | Pyrazole derivative designed for selective binding. nih.gov | Significant increase in fluorescence ("turn-on"). nih.gov |
Fluorescence-Based Sensing Mechanisms and Photophysical Properties
Fluorescence spectroscopy is a powerful tool for detecting ions due to its high sensitivity and the dynamic information it provides. rsc.org Pyrazole derivatives, while not inherently fluorescent, can be modified with appropriate substituents to exhibit remarkable photophysical properties, including high fluorescence quantum yields and significant shifts in emission spectra. rsc.org
The sensing mechanism of these fluorescent chemosensors is often based on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and metal-ligand charge transfer (MLCT). nih.govnih.gov Upon binding with a target analyte, these processes can be either enhanced or suppressed, leading to a "turn-on" or "turn-off" of the fluorescence signal. nih.gov For example, a pyrazoline-based sensor for Cd²⁺ operates via fluorescence quenching. researchgate.net
The photophysical properties of these sensors, such as their absorption and emission wavelengths, can be tuned by altering their molecular structure. For instance, a pyridine-pyrazole based chemosensor for Al³⁺ exhibits a low-intensity fluorescence band at 450 nm, which increases significantly upon complexation with the ion. nih.gov Another acylhydrazone derivative containing pyridine-pyrazole shows a fluorescence increase at 468 nm in the presence of Al³⁺. rsc.org
Optoelectronic and Photoluminescent Materials
The versatility of the pyrazole scaffold extends to the realm of optoelectronic and photoluminescent materials. rsc.org Fused pyrazole systems, in particular, are attractive for organic optoelectronic materials due to their unique photophysical properties. rsc.org
Derivatives of 1H-pyrazolo[3,4-b]quinolines have been investigated for their applications in both photovoltaic and electroluminescent devices. mdpi.comresearchgate.net By modifying the substituents on the pyrazole core, it is possible to modulate the emission properties and energy levels of these materials. mdpi.com For example, phenyl-decorated pyrazoloquinolines exhibit fluorescence through a photoinduced charge transfer process. mdpi.comresearchgate.net These compounds have been successfully employed as emitters in organic light-emitting diodes (OLEDs), producing bright bluish-green light. mdpi.comresearchgate.net
Furthermore, pyrazole oxadiazole derivatives have been synthesized and shown to possess good fluorescence properties, with emission wavelengths in the blue region of the spectrum and high quantum yields, making them suitable for electroluminescent applications. researchgate.net The introduction of pyrazole and pyridine chromophores can enhance the conjugation and aromaticity of compounds, leading to improved luminescent properties. mdpi.com
Integration into Metal-Organic Frameworks (MOFs) for Sensing and Catalysis
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Pyrazolate-based ligands are excellent building blocks for MOFs due to their strong coordination ability and the stability they impart to the resulting framework. researchgate.netacs.org
These pyrazolate-based MOFs have shown significant promise in various applications, including gas storage and separation, catalysis, and chemical sensing. researchgate.netacs.orgscholaris.ca For instance, MOFs synthesized from a pyrazolate derivative and copper(I) halides have been investigated as luminescent sensors for volatile organic compounds. scholaris.ca The porous nature of these materials allows for the selective adsorption of guest molecules, leading to changes in the luminescence of the framework. scholaris.ca
In the field of catalysis, pyrazolate MOFs have demonstrated high efficiency. A robust pyrazolate-based MOF, PCN-300, has been shown to be an effective catalyst for the dehydrogenative C-O cross-coupling reaction of phenols, exhibiting superior performance and recyclability compared to homogeneous catalysts. acs.org The synergy between the metal centers and the organic linkers within the MOF structure is crucial for their catalytic activity. acs.org
Supramolecular Chemistry and Self-Assembly of Pyrazole-Phenol Building Blocks
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov Pyrazole-phenol derivatives are valuable building blocks in this field due to their ability to self-assemble into well-defined, functional structures. mdpi.com The directionality of metal-ligand coordination bonds, which are stronger than typical non-covalent interactions, is a key feature in coordination-driven self-assembly. nih.gov
Flat, disk-shaped molecules like 1,3,5-trispyrazolylbenzenes have the potential to form columnar structures through stacking interactions, which can lead to enhanced luminescent and fluorescent properties. mdpi.com Understanding the supramolecular arrangement of these molecules is critical for designing materials with desired properties. mdpi.com The self-assembly process is often reversible, allowing the system to reach a thermodynamic minimum and form well-ordered structures. nih.gov
Emerging Applications in Advanced Functional Materials
The adaptability of the pyrazole scaffold continues to drive the development of new functional materials with a wide range of applications. tandfonline.com In the field of materials science, pyrazole derivatives are being explored for their potential in creating novel polymers and nanomaterials. For example, tetraaryl pyrazole polymers have been synthesized and shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the material becomes more emissive in an aggregated state. researchgate.net These AIEE-active polymers have been successfully used as fluorescent chemosensors for the detection of explosives. researchgate.net
Furthermore, the functionalization of materials like phenol-formaldehyde resins with pyrazole has led to the development of highly efficient materials for environmental remediation, such as the removal of heavy metal ions from water. acs.org The ongoing research into the synthesis and functionalization of pyrazole-type compounds promises to unlock even more advanced applications in the future. mdpi.com
Future Perspectives and Research Challenges for 2 4 Methyl 1h Pyrazol 1 Yl Phenol
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of green and sustainable chemistry is a cornerstone of modern chemical synthesis. For 2-(4-methyl-1H-pyrazol-1-yl)phenol, future research will undoubtedly focus on developing synthetic methodologies that are not only high-yielding but also environmentally benign. Traditional synthetic routes for pyrazole (B372694) derivatives often involve multi-step processes with the use of hazardous reagents and solvents. The future direction points towards the adoption of principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of toxic solvents.
Recent advancements in the synthesis of related pyrazole compounds have showcased the potential of innovative techniques. For instance, visible light-promoted synthesis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. A study on the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) demonstrated a cost-effective and catalyst-free protocol using visible light, achieving excellent yields. acs.orgresearchgate.net This approach, if adapted for this compound, could significantly enhance the sustainability of its production.
Microwave-assisted synthesis is another promising avenue. This technique often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity. The synthesis of various functionalized pyrazoles has been successfully achieved using microwave irradiation, highlighting its potential for the efficient production of this compound.
Furthermore, the development of one-pot, multi-component reactions represents a significant step towards process intensification and sustainability. An eco-friendly, one-pot synthesis of pyrazolo[1,2-b]phthalazinediones has been reported using a grinding method under solvent-free conditions, resulting in excellent yields. researchgate.net Exploring similar strategies for the target compound could streamline its synthesis, minimizing waste and energy consumption.
Table 1: Comparison of Sustainable Synthetic Methods for Related Pyrazole Derivatives
| Synthetic Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Visible Light-Promoted | Catalyst-Free | - | Not Specified | High | acs.org |
| Grinding Method | NaOH | Solvent-Free | Not Specified | Excellent | researchgate.net |
| Eco-friendly One-Pot | [Et3NH][HSO4] | Solvent-Free | Not Specified | High to Excellent | researchgate.net |
This table presents data for related pyrazole compounds, suggesting potential sustainable routes for this compound.
Exploration of New Catalytic Transformations and Process Optimization
The inherent structural features of this compound, particularly the presence of both a phenol (B47542) and a pyrazole moiety, make it a compelling candidate as a ligand in catalysis. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, while the phenolic hydroxyl group can participate in proton transfer or act as an ancillary binding site. Future research is expected to delve into the catalytic applications of metal complexes derived from this ligand.
The synthesis of a platinum(II) complex with a closely related ligand, (2-[4-methylpyrazol-1-yl]phenyl), underscores the potential of this scaffold in coordination chemistry. researchgate.netmdpi.com This complex was synthesized with a 33% yield and characterized for its photophysical properties. mdpi.com Building on this, future work could explore the catalytic activity of similar complexes in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of functional molecules. For this compound, advanced computational modeling will be instrumental in predicting its properties and guiding the design of new derivatives with tailored functionalities.
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. A study on a related tris(pyrazolyl)methane derivative employed DFT calculations to confirm IR spectra assignments and investigate polymorphism. mdpi.com Similar computational studies on this compound could elucidate the influence of the methyl and hydroxyl groups on its electronic properties and reactivity.
Furthermore, computational modeling can be used to predict the binding affinity of the compound and its metal complexes with various substrates, which is crucial for designing efficient catalysts. Molecular docking studies, for example, were used to investigate the binding of pyrazole derivatives to the active site of proteins in drug discovery research. nih.gov
Predictive modeling can also be applied to the design of new materials. For instance, by calculating the HOMO and LUMO energy levels, it is possible to estimate the electronic band gap of materials incorporating this compound, which is vital for applications in electronics and photonics. The HOMO and LUMO values for the (2-[4-methylpyrazol-1-yl]phenyl)platinum(II) complex were calculated to be -4.98 eV and -2.54 eV, respectively, resulting in a band gap of 2.44 eV. mdpi.com
Table 2: Calculated Electronic Properties of a Related Platinum Complex
| Property | Value | Reference |
| HOMO | -4.98 eV | mdpi.com |
| LUMO | -2.54 eV | mdpi.com |
| Band Gap | 2.44 eV | mdpi.com |
This table shows data for (2-[4-methylpyrazol-1-yl]phenyl)platinum(II), a close analog of a potential metal complex of the target compound.
Integration into Hybrid Functional Materials for Synergistic Applications
The unique combination of a pyrazole and a phenol moiety in this compound makes it an attractive building block for the construction of hybrid functional materials. These materials, which combine organic and inorganic components at the molecular level, can exhibit synergistic properties that are not present in the individual constituents.
One promising area of research is the incorporation of this compound as a ligand in Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The pyrazole and phenol groups could act as coordinating sites for metal ions, leading to the formation of novel MOF structures with tailored pore sizes and functionalities. A pyrazolate-based MOF has been shown to be a robust catalyst for C-O cross-coupling reactions, demonstrating the potential of this class of materials.
Another avenue is the development of hybrid materials for sensing applications. The phenolic hydroxyl group can act as a proton donor, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These features could be exploited to design chemosensors that exhibit a detectable response, such as a change in fluorescence or color, upon binding to specific analytes. For example, a pyrazoline derivative has been reported as a fluorescent sensor for the detection of Cd2+ ions.
Deeper Understanding of Molecular Recognition and Mechanistic Pathways in Various Applications
A fundamental understanding of how this compound interacts with other molecules and the mechanisms that govern its activity is crucial for its rational application. Future research will need to focus on elucidating the principles of molecular recognition and the detailed mechanistic pathways involved in its various potential applications.
In the context of catalysis, detailed mechanistic studies, combining experimental techniques such as in-situ spectroscopy with computational modeling, will be necessary to understand the role of the ligand in the catalytic cycle. This includes investigating the coordination of substrates to the metal center, the activation of reactants, and the release of products.
For applications in materials science, understanding the non-covalent interactions that govern the self-assembly of the molecule and its derivatives is paramount. A study of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol revealed the presence of an intramolecular O-H···N hydrogen bond, which influences the conformation of the molecule. nih.gov Investigating similar interactions in this compound will provide insights into its crystal packing and the design of crystalline materials with desired properties.
Furthermore, in the context of potential biological applications, understanding the molecular recognition between the compound and biological targets such as enzymes or receptors is essential. This knowledge will be critical for the design of new therapeutic agents with high specificity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
